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Compound of Interest

Compound Name: LY 303511 hydrochloride

Cat. No.: B2476964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LY303511 hydrochloride's selectivity for the

mammalian target of rapamycin (mTOR) against other well-established mTOR inhibitors. The

objective is to offer a clear, data-driven analysis of its performance, supported by experimental

methodologies, to aid in the selection of appropriate research tools for studying the

PI3K/Akt/mTOR signaling pathway.

Introduction to LY303511 Hydrochloride
LY303511 hydrochloride is a structural analog of the broad-spectrum PI3K/mTOR inhibitor

LY294002. It has been investigated as a more selective mTOR inhibitor, with studies indicating

that it does not inhibit phosphatidylinositol 3-kinase (PI3K) dependent phosphorylation of Akt, a

key differentiator from its parent compound.[1] LY303511 inhibits mTOR-dependent

phosphorylation of p70 S6 kinase (S6K) and has demonstrated antiproliferative effects.

However, it is also known to have off-target activities, including the inhibition of casein kinase 2

(CK2) and voltage-gated potassium (Kv) channels.[2][3] A comprehensive, publicly available

kinase selectivity panel for LY303511 hydrochloride is not available, which presents a

challenge in fully assessing its specificity.

Comparative Analysis of mTOR Inhibitor Selectivity
To provide a quantitative comparison, this guide includes data for LY303511's known off-targets

and compares its mTOR-centric activity with that of other common mTOR inhibitors:
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Rapamycin, Everolimus, and Torin 1. Due to the lack of a full kinase panel for LY303511, the

selectivity profile of its close analog, LY294002, is included to provide context on potential off-

target interactions of this chemical scaffold.

Table 1: Quantitative Comparison of Inhibitor Potency (IC50/EC50)

Target
LY303511
HCl

LY294002
(analog)

Rapamycin Everolimus Torin 1

mTORC1 - Inhibits[4]
~0.1 nM (in T

cells)[5]

Similar to

Rapamycin[5]
2 nM[6]

PI3Kα
No

Inhibition[2]
500 nM[7] - -

>1000-fold

selective over

mTOR[6]

CK2 Inhibits[2] 98 nM[4] - - -

Kv Channels 64.6 µM[3] - - - -

DNA-PK - 1400 nM[7] - - 6.34 nM[8]

Note: A hyphen (-) indicates that data is not readily available or the inhibitor is not known to

significantly act on that target. The data for LY294002 is provided for contextual comparison of

the chemical scaffold and does not represent the confirmed selectivity of LY303511.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following

diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. BioKB - Publication [biokb.lcsb.uni.lu]

2. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol
3-kinase-independent pathways to inhibit cell proliferation via mammalian target of
rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. rndsystems.com [rndsystems.com]

4. selleckchem.com [selleckchem.com]

5. benchchem.com [benchchem.com]

6. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin
(mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC
[pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

8. graylab.stanford.edu [graylab.stanford.edu]

To cite this document: BenchChem. [A Comparative Guide to mTOR Selectivity: Evaluating
LY303511 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2476964#validation-of-ly-303511-hydrochloride-
selectivity-for-mtor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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